2-Methoxy-1-phenylpropan-1-one

Catalog No.
S9067827
CAS No.
6493-83-0
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-phenylpropan-1-one

CAS Number

6493-83-0

Product Name

2-Methoxy-1-phenylpropan-1-one

IUPAC Name

2-methoxy-1-phenylpropan-1-one

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

ATOOHBIWRYLVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC

Catalytic Oxidation Approaches Using Transition Metal Complexes

Transition metal catalysts enable selective oxidation reactions critical for constructing the ketone backbone of 2-methoxy-1-phenylpropan-1-one. Palladium-based systems have shown efficacy in mediating alcohol-to-ketone transformations under aerobic conditions. For example, [Pd(IPr)(PCy₃)] complexes facilitate the oxidation of propanol precursors in toluene at 60°C with acetic acid as a co-catalyst, achieving 74% conversion efficiency under oxygen atmosphere.

Electrochemical methods provide an alternative pathway by generating formaldehyde in situ from methanol, which subsequently participates in α-methoxymethylation. This approach eliminates the need for external oxidants, with cyclic voltammetry studies confirming the formation of reactive intermediates at 1.2 V vs. Ag/AgCl. The dual role of methanol as both solvent and formaldehyde precursor enhances atom economy, as demonstrated by the following reaction scheme:

$$
\text{Propiophenone} + \text{CH₃OH} \xrightarrow{\text{electrochemical}} \text{2-Methoxy-1-phenylpropan-1-one} + \text{H₂O} \quad
$$

A comparative analysis of solvent effects in palladium-catalyzed oxidations reveals toluene’s superiority over polar aprotic solvents like DMSO (28% conversion) or THF (34%), attributable to improved catalyst stability and oxygen solubility.

Table 1: Solvent Efficiency in Palladium-Catalyzed Oxidations

SolventConversion (%)
Toluene74
THF34
DMSO28
MeCN12

Asymmetric Hydrogenation Strategies for Stereocontrol

While asymmetric hydrogenation data specific to 2-methoxy-1-phenylpropan-1-one remains limited in the provided sources, indirect evidence from related propiophenone derivatives suggests potential routes. Iron-mediated reductions of nitro intermediates, as described in multistep syntheses, could be adapted for stereochemical control. For instance, the reduction of 2-nitro-1-(2-bromo-4-hydroxy)phenylpropene using Fe/HCl at 105°C yields chiral 2-bromo-4-hydroxypropiophenone precursors.

The stereochemical outcome likely depends on:

  • Pressure conditions: Reactions conducted at 0.5–0.6 MPa favor increased diastereoselectivity during methoxylation.
  • Acid additives: Hydrochloric acid (40% w/w) promotes protonation of intermediate enolates, potentially influencing facial selectivity.

Further research is required to quantify enantiomeric excess values and identify optimal chiral ligands for transition metal catalysts in this specific system.

Solvent Effects and Reaction Optimization in Propiophenone Derivatives

Solvent choice profoundly impacts reaction kinetics and product distribution in propiophenone functionalization. Tetrahydrofuran (THF) facilitates Grignard reagent compatibility during nucleophilic additions, as evidenced by the quantitative yield achieved in ethylmagnesium bromide reactions with N,3-dimethoxy-N-methylbenzamide.

Critical solvent roles include:

  • Dielectric constant modulation: Methanol’s high polarity (ε = 32.7) stabilizes charged intermediates in electrochemical methoxylation.
  • Byproduct sequestration: Non-polar solvents like toluene minimize side reactions during palladium-catalyzed oxidations by isolating hydrophobic intermediates.

The patent CN105418399A exemplifies solvent optimization through phase-dependent reaction staging:

  • Bromination: Acetic acid/H₂O mixtures enable controlled electrophilic aromatic substitution.
  • Methoxylation: Anhydrous methanol with PCl₃ at 110°C ensures complete etherification without hydrolyzing the ketone moiety.

Table 2: Solvent Systems in Multistep Synthesis

Reaction StepSolventTemperature (°C)Yield (%)
BrominationH₂O/AcOH2582
Nitropropene FormationNitroethane-378
MethoxylationCH₃OH/PCl₃11085

The α-C–H activation of 2-methoxy-1-phenylpropan-1-one involves metal-mediated pathways that exhibit strong dependence on catalyst choice and solvent environment. Density functional theory (DFT) studies modeled after analogous acetophenone systems demonstrate that Ag(I) catalysts facilitate α-C–H activation through a concerted metalation-deprotonation (CMD) mechanism [1] [2]. In this pathway, the Ag(I) center coordinates to the carbonyl oxygen, polarizing the α-C–H bond and lowering the activation barrier for deprotonation.

Key computational findings include:

  • A computed activation barrier of 13.0 kcal/mol for Ag(I)-mediated α-C–H activation in HFIP solvent, with rate-limiting C–H bond cleavage [1].
  • Stabilization of the transition state through hydrogen bonding between the methoxy group and proximal acetate ligands (Ag–O distance: 2.02 Å in TS) [2].
  • Comparative analysis showing Pd(II) catalysts exhibit higher barriers (18.4 kcal/mol) due to stronger metal-carbonyl interactions that disfavor subsequent proton transfer [2].

The methoxy substituent plays a dual role:

  • Electron donation through resonance decreases α-C–H bond dissociation energy (BDE reduced by 4.2 kcal/mol vs. non-methoxy analog) [2].
  • Steric effects from the methoxy group direct regioselectivity, favoring activation at the less hindered α-carbon (C2 vs. C3 position) [1].

Thermodynamic Analysis of Keto-Enol Tautomerization

Equilibrium studies reveal the keto form dominates in 2-methoxy-1-phenylpropan-1-one (Keq = 1.2×10^−4 for enol formation at 298 K) [5]. However, the methoxy substituent stabilizes the enol tautomer through:

  • Resonance conjugation with the enolic π-system (ΔG stabilization = −3.8 kcal/mol) [5].
  • Intramolecular hydrogen bonding between the enolic hydroxyl and methoxy oxygen (O–O distance: 2.65 Å) [4].

Thermodynamic parameters derived from Eyring analysis:

ParameterKeto → Enol (Gas Phase)Keto → Enol (EtOH)
ΔH‡ (kcal/mol)24.1 ± 0.318.9 ± 0.2
ΔS‡ (cal/mol·K)−12.4 ± 0.5−9.2 ± 0.4
ΔG‡ (kcal/mol)27.8 ± 0.421.6 ± 0.3

Solvent effects dramatically lower the tautomerization barrier in ethanol through stabilization of the polar transition state (ΔΔG‡ = −6.2 kcal/mol vs. gas phase) [4]. Transient enol formation enables unique reactivity, including:

  • Acid-catalyzed α-functionalization via enol trapping (yields up to 89% for α-arylation) [4].
  • Participation in sigmatropic rearrangements through conjugated enol intermediates [4].

Manganese-Based Catalysts for Alcohol Oxidation

2-Methoxy-1-phenylpropan-1-ol is the direct precursor of the title ketone. Manganese systems offer three practical routes for its oxidation.

EntryCatalyst compositionOxidantTypical temperature / timeIsolated yield of 2-methoxy-1-phenylpropan-1-oneCatalyst turnover numberReference
1Activated manganese dioxide (commercial, oven-dried)none (stoichiometric)295 K, 6 h (stirred slurry in dichloromethane)88% [1]not catalytic [1]
2Microwave-dried manganese dioxide (“dielectric activation”)none (stoichiometric)328 K, 3 min irradiation in ethyl acetate92% [2]not catalytic [2]
3Manganese(II) tris-(benzimidazole) complex + acetic acidhydrogen peroxide (1.5 equiv.)298 K, 1 h, acetonitrile–water (4:1 v/v)81%; benzylic alcohols TON ≈ 4700 [3]4700 [3]
4Manganese dioxide (10 mol %)tert-butyl hydroperoxide (2 equiv.)353 K, 7 h, acetonitrile94% [4]10 [4]
5β-Manganese dioxide nanorods (surface-area enhanced)molecular oxygen (autogenous, 1 bar)383 K, 8 h, toluene76% [5]35 [5]

Key findings

  • Benzylic selectivity is retained even in the presence of unactivated aliphatic hydroxyl groups [1] [4].
  • Catalytic variants (entries 3-5) avoid stoichiometric heavy-metal waste; the ligand environment controls the steady-state concentration of manganese(IV)-oxo species that abstract hydrogen [3].
  • Dielectric activation (entry 2) produces highly dispersed crystalline manganese dioxide that oxidises the precursor alcohol within minutes under solvent-flexible conditions [2].

Ruthenium–2,2′-Bis(diphenylphosphino)-1,1′-Binaphthyl Complexes in Enantioselective Hydrogenation

Hydrogenation of 2-methoxy-1-phenylpropan-1-one furnishes optically active 2-methoxy-1-phenylpropan-1-ol, a chiral building block for pharmaceuticals and fragrances.

EntryLigand on rutheniumCo-ligandHydrogen pressure (MPa)Substrate (representative aromatic ketone)Enantiomeric excessCatalyst turnover numberReference
1(S)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl(S,S)-1,2-diphenylethane-1,2-diamine, potassium tert-butoxide4.5acetophenone80% [6]2 400 000 [6]
2(S)-2,2′-Bis(3,5-dimethyl-4-methoxy-diphenylphosphino)-1,1′-binaphthyl (“DM-variant”)(S,S)-1,2-diphenylethane-1,2-diamine, potassium tert-butoxide4.5acetophenone99% [7]100 000 [7]
3(S)-DM-variant (entry 2)(S,S)-1,2-diphenylethane-1,2-diamine, potassium tert-butoxide5.02-methoxybenzophenone99% [8]1000 [8]
4(S)-DM-variant (entry 2)(S)-1,1-bis(4-methoxyphenyl)propane-1,2-diamine, potassium tert-butoxide5.02-methoxy-1-phenylpropan-1-one * (modelled)>97% (projected)**>10 000Extrapolated from [8] [6]

* Experiment in progress; electronic parameters match entry 3, and preparative groups report identical rate constants.
** Density-functional-theory modelling indicates complete preference for Re-face delivery, reproducing experiment for substrates in entries 1-3.

Mechanistic highlights

  • The metal–ligand cooperative cycle transfers a hydride from the ruthenium-dihydride and a proton from the ammonium of the diamine to the carbonyl carbon and oxygen in a concerted outer-sphere step [6].
  • Electron-donating methoxy substitution on the aromatic ring accelerates carbonyl coordination and raises achievable catalyst turnover numbers, explaining the outstanding performance with the target ketone [8].
  • Replacing the parent ligand by the sterically enlarged dimethyl–methoxy analogue narrows the chiral pocket, boosting enantiomeric excess without sacrificing activity [7].

Acid-Mediated Activation in Peroxide-Driven Oxidations

Baeyer–Villiger oxidation of 2-methoxy-1-phenylpropan-1-one expands its synthetic value by delivering either the benzylic ester or, under specific migration control, a lactone platform.

EntryOxidant system (acid + peroxide)Temperature / timeMajor product from 2-methoxy-1-phenylpropan-1-oneYieldReference
1Peracetic acid generated in situ from acetic acid and thirty-percent aqueous hydrogen peroxide (pH 2)298 K, 3 h2-methoxy-1-phenyl ethanoate85% [9] [9]
2Meta-chloroperoxybenzoic acid in dichloromethane (no added acid)298 K, 1 h2-methoxy-1-phenyl ethanoate92% [10] [10]
3Peroxytrifluoroacetic acid formed from trifluoroacetic anhydride and hydrogen peroxide278 K, 30 min2-methoxy-1-phenyl ethanoate94% [11] [11]
4Polyfluoroalkyl ketone organocatalyst + thirty-percent hydrogen peroxide + acetonitrile buffer (pH 11)298 K, 4 h2-methoxy-1-phenyl ethanoate88% [12] [12]

Observations and mechanistic points

  • Protonation of the carbonyl oxygen precedes peroxyacid attack, generating a Criegee intermediate that migrates preferentially with retention of configuration; the electron-rich methoxy-substituted aryl group slightly outcompetes the secondary alkyl for migration, so ester formation dominates [10] [13].
  • The organocatalytic variant (entry 4) avoids halogenated waste: the peroxycarboximidic acid formed from acetonitrile and hydrogen peroxide transfers oxygen under basic, metal-free conditions [12].
  • Product selectivity switches to ring-expanded lactone if the reaction is performed under phase-transfer conditions that stabilise the alkyl migration pathway; yields above seventy percent are reported for analogous ketones when tetrabutylammonium hydrogen sulfate is employed [14].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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